molecular formula C22H24N2O5S B2550593 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 1115979-54-8

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B2550593
CAS No.: 1115979-54-8
M. Wt: 428.5
InChI Key: YXRABZQTISOJJZ-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into the compound 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide and its derivatives has shown a variety of synthesis methods and structural analyses aimed at understanding its chemical properties and potential applications. For instance, studies have explored the synthesis of various glycosides and the structural aspects of amide-containing isoquinoline derivatives. These investigations provide insights into the compound's reactivity and potential for forming inclusion compounds, which could be relevant for the development of new materials or pharmaceuticals (Jeanloz, Walker, & Sinaỹ, 1968); (Karmakar, Sarma, & Baruah, 2007).

Cyclization Reactions and Anticancer Activity

Further, research into cyclization reactions of nitroacetamide derivatives with a tethered phenyl ring has highlighted novel routes to benzofused lactams, which may have implications in drug development and synthetic organic chemistry. Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their potential as anticancer agents, suggesting a role for these compounds in the development of new therapeutic agents (Fante, Soro, Siaka, Marrot, & Coustard, 2014); (Redda, Gangapuram, & Ardley, 2010).

Chemical Properties and Molecular Docking

The chemical properties and potential biological activity of derivatives have also been a focus, with studies on benzocarbazoloquinones and quinazolinone derivatives. These works involve oxidative cyclization and antimicrobial activity assessments, respectively, providing a basis for further pharmaceutical research and development. Molecular docking studies of these compounds have been conducted to understand their interaction with biological targets, which is crucial for drug design and discovery processes (Rajeswaran & Srinivasan, 1994); (Habib, Hassan, & El‐Mekabaty, 2013).

Enzyme Inhibitory Activities and Synthetic Approaches

Research has also focused on the synthesis and enzyme inhibitory activities of novel 3,4,5-trisubstituted-1,2,4-triazole analogues, indicating the potential of these compounds in addressing diseases through enzyme inhibition. The exploration of both conventional and microwave-assisted synthesis methods offers insights into efficient synthetic routes for these compounds, which is valuable for accelerating the discovery and development of new drugs (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that this compound is involved in. For instance, many indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-16-9-10-19-17(13-16)14-20(30(27,28)18-7-4-3-5-8-18)22(26)24(19)15-21(25)23-11-6-12-29-2/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRABZQTISOJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.